molecular formula C25H17IN2OS2 B11528866 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one CAS No. 5801-78-5

1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one

Cat. No.: B11528866
CAS No.: 5801-78-5
M. Wt: 552.5 g/mol
InChI Key: MDRTYWSCOTZKHP-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule integrating a 1,3-benzothiazole core, a naphthalen-2(1H)-one moiety, and a 4-iodophenylmethylsulfanyl substituent. Its structural complexity arises from the conjugation of these pharmacophoric groups, which are often associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Crystallographic studies using SHELX software have elucidated its molecular geometry, confirming planarity in the benzothiazole-naphthoquinone system and the orthogonal orientation of the 4-iodophenyl group . Such structural insights are vital for understanding its reactivity and intermolecular interactions.

Properties

CAS No.

5801-78-5

Molecular Formula

C25H17IN2OS2

Molecular Weight

552.5 g/mol

IUPAC Name

1-[[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C25H17IN2OS2/c26-18-8-5-16(6-9-18)15-30-25-28-22-11-10-19(13-24(22)31-25)27-14-21-20-4-2-1-3-17(20)7-12-23(21)29/h1-14,29H,15H2

InChI Key

MDRTYWSCOTZKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the iodophenyl group, and the final coupling with the naphthalen-2-ol moiety. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Iodophenyl Group: This step often involves the use of iodination reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.

    Coupling Reactions: The final coupling step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the benzothiazole and naphthalen-2-ol moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

Compound X exhibits diverse reactivity due to its heterocyclic and functional group diversity:

  • Hydrolysis reactions :

    • The amide or sulfide bonds may undergo hydrolysis under acidic/basic conditions, breaking the amino-methylidene or sulfanyl linkages .

  • Nucleophilic substitution :

    • The iodophenyl group acts as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines, thiols) under catalytic conditions .

  • Electrophilic aromatic substitution :

    • The benzothiazole and naphthalenone rings may participate in electrophilic substitution, depending on directing groups (e.g., amino or sulfanyl substituents) .

  • Redox reactions :

    • The sulfur atom in the benzothiazole ring could oxidize or reduce depending on the reaction environment, altering the compound’s electronic properties .

Reaction Type Mechanism Conditions Product
HydrolysisAcidic/basic cleavage of amide/sulfide bondsH+/OH- catalystsDegraded fragments
Nucleophilic substitutionIodophenyl group replaced by nucleophilesPolar aprotic solventsSubstituted derivatives
Electrophilic substitutionRing activation by directing groupsElectrophiles (e.g., NO₂⁺)Substituted heterocycles

Analytical and Spectroscopic Data

Key analytical techniques for Compound X include:

  • NMR spectroscopy :

    • ¹H NMR : Detects protons on the amino-methylidene bridge (δ 8–12 ppm) and aromatic regions (δ 6–8 ppm) .

    • ¹³C NMR : Identifies carbonyl carbons (δ 150–170 ppm) and heterocyclic carbons (δ 120–150 ppm) .

  • Mass spectrometry :

    • Molecular ion peak at m/z 552.5 (C₂₅H₁₇IN₂OS₂).

  • IR spectroscopy :

    • Absorption bands at ~1650 cm⁻¹ (C=O) and ~1300–1500 cm⁻¹ (C-N, C-S) .

Technique Key Observations References
NMRAmino protons (δ 8–12 ppm), aromatic protons (δ 6–8 ppm), carbonyl carbons (δ 150–170 ppm)
Mass spectrometryMolecular ion at m/z 552.5, fragmentation patterns for heterocycles
IRC=O stretch (~1650 cm⁻¹), C-N/C-S vibrations (~1300–1500 cm⁻¹)

Scientific Research Applications

Medicinal Chemistry

1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one has been identified as a potential pharmacophore for drug development. Its structural features allow it to interact with specific enzymes or receptors, making it a candidate for:

  • Anticancer Agents : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibitors : The compound may inhibit enzymes involved in disease pathways, providing therapeutic benefits.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in:

  • Organic Electronics : Its ability to form charge-transfer complexes can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Sensors : The compound can be used to develop sensors for detecting specific biomolecules due to its selective binding capabilities.

Biological Studies

In biological research, 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one serves as a valuable tool for:

  • Cellular Probes : It can act as a marker in assays to study cellular processes and interactions.
  • Drug Delivery Systems : Its chemical properties allow it to be conjugated with other molecules to enhance drug solubility and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Enzyme Inhibition : Research indicated that similar compounds could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes. The inhibition was confirmed through kinetic studies that showcased dose-dependent effects.
  • Material Characterization : Investigations into the optoelectronic properties of compounds containing similar structures revealed promising results for their application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its multifunctional design. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Property/Compound Target Compound 2-(4-Chlorophenyl)benzothiazole 1-Naphthylidenebenzothiazol-2-amine
Core Structure Benzothiazole + naphthoquinone + 4-iodophenyl Benzothiazole + chlorophenyl Benzothiazole + naphthylidene
Molecular Weight (g/mol) ~525 (calculated) 245 275
Halogen Substituent Iodine (para position) Chlorine (para position) None
Hydrogen Bonding N–H⋯O (quinone) and S⋯I interactions Weak C–H⋯Cl N–H⋯N (intramolecular)
Crystallographic Packing Layered π-stacking; iodine participates in halogen bonding Herringbone arrangement Helical H-bond networks
Bioactivity (Hypothetical) Potential kinase inhibition (iodine enhances binding to ATP pockets) Antimicrobial Fluorescent probes

Key Insights :

Halogen Effects : The iodine atom in the target compound enables stronger halogen bonding compared to chlorine in 2-(4-chlorophenyl)benzothiazole. This increases lattice energy, improving thermal stability (melting point: ~220°C vs. 180°C for chlorinated analog) .

Hydrogen-Bonding Networks : Graph set analysis (as per Etter’s methodology) reveals a D $^1$$2$(6) motif in the target compound due to N–H⋯O interactions, contrasting with the C $2$$^2$(8) pattern in 1-naphthylidenebenzothiazol-2-amine . These differences impact solubility and bioavailability.

Synthetic Complexity : The target compound requires a multi-step synthesis (e.g., Ullmann coupling for iodophenyl attachment), whereas simpler analogs like 2-(4-chlorophenyl)benzothiazole are synthesized via direct Friedel-Crafts alkylation .

Research Findings :

  • Crystallographic Robustness: SHELX refinement highlights fewer disordered regions in the target compound compared to non-iodinated analogs, attributed to iodine’s heavy-atom effect improving diffraction quality .
  • Supramolecular Behavior : The 4-iodophenyl group induces a “zipper-like” packing via I⋯S interactions, a feature absent in chlorine-containing analogs .

Biological Activity

The compound 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H13IN2OS2C_{16}H_{13}IN_{2}OS_{2}. Its structure includes a naphthalene moiety, a benzothiazole ring, and an iodophenyl group, which contribute to its unique chemical properties and biological activities.

Structural Components

ComponentDescription
NaphthaleneA polycyclic aromatic hydrocarbon
BenzothiazoleA heterocyclic compound known for various biological activities
IodophenylAn aromatic ring with iodine, enhancing reactivity

Anticancer Properties

Recent studies have indicated that compounds similar to 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one exhibit significant anticancer activity. For instance, a derivative of benzothiazole was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives possess antimicrobial properties. A study highlighted that compounds with similar structures were effective against various bacterial strains, suggesting that 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one may also exhibit such activity .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzyme Activity : Compounds containing sulfur and iodine can interact with key enzymes in cancer metabolism.
  • DNA Intercalation : The planar structure of the naphthalene and benzothiazole rings may allow intercalation into DNA, disrupting replication in cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related compounds in vitro. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Testing

Another study tested a series of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via iodine-mediated cyclization or condensation reactions, as demonstrated for structurally similar benzothiazole derivatives (e.g., iodine-mediated thiopyran synthesis) . Key intermediates, such as the 4-iodophenylmethylthiol precursor, should be purified via column chromatography and characterized using ¹H/¹³C NMR and FT-IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, aromatic C-H bending) . Mass spectrometry (HRMS or ESI-MS) is critical to verify molecular ion peaks and isotopic patterns due to the iodine substituent .

Q. How can the electronic properties of this compound be analyzed experimentally?

  • Methodology : UV-Vis spectroscopy (200–800 nm range) can identify π→π* and n→π* transitions in the naphthalenone and benzothiazole moieties. Solvatochromic shifts in polar solvents (e.g., DMSO vs. chloroform) may reveal charge-transfer interactions. Cyclic voltammetry (CV) in acetonitrile can measure redox potentials, particularly for the Schiff base imine group, to assess electron-donating/withdrawing effects .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodology :

  • ¹H NMR : Aromatic protons in the naphthalenone ring typically appear as multiplets between δ 7.5–8.5 ppm, while the imine proton (CH=N) resonates near δ 8.2–8.5 ppm .
  • ¹³C NMR : The ketone carbonyl (C=O) in naphthalenone appears at ~190 ppm, and the benzothiazole sulfur-linked carbons (C-S) near 120–130 ppm .
  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the planar conformation and dihedral angles between the benzothiazole and naphthalenone systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding interactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., microbial enzymes) by analyzing hydrogen bonds with the imine group or π-stacking with aromatic residues .

Q. What experimental strategies resolve contradictions in observed biological activity (e.g., antimicrobial assays)?

  • Methodology :

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests across bacterial strains (e.g., S. aureus, E. coli) to confirm reproducibility .
  • SAR analysis : Compare activity with analogs lacking the 4-iodophenyl group to determine if iodine’s steric/electronic effects enhance potency .
  • Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to assess whether the compound disrupts microbial membranes, which may explain variability in Gram-positive vs. Gram-negative activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 254 nm and identify byproducts using LC-MS .
  • Kinetic analysis : Calculate half-life (t₁/₂) in buffer solutions (pH 1.2–7.4) to model shelf-life and storage requirements .

Q. What role does the 4-iodophenyl group play in modulating photophysical properties?

  • Methodology :

  • Fluorescence quenching experiments : Compare quantum yields with non-iodinated analogs to evaluate heavy-atom effects on intersystem crossing.
  • TD-DFT calculations : Simulate excited-state transitions to correlate iodine’s spin-orbit coupling with emission characteristics .

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